- Dehydrogenative desaturation-relay via formation of multicenter-stabilized radical intermediatesNature Communications, 2017, 8(1), 1-8,
Cas no 95416-60-7 (3-(3-methylphenyl)propanal)
3-(3-methylphenyl)propanal structure
3-(3-methylphenyl)propanal Properties
Names and Identifiers
-
- Benzenepropanal,3-methyl-
- 3-(3-METHYLPHENYL)PROPANAL
- 3-(3-Methylphenyl)propionaldehyde
- 3-(M-TOLYL)PROPANAL
- BENZENEPROPANAL, 3-METHYL-
- 3-Methylbenzenepropanal
- 3-M-TOLYL-PROPIONALDEHYDE
- 3-(3'-Methylphenyl)propionaldehyde
- 4286AF
- AB42263
- 3-Methylbenzenepropanal (ACI)
- 3-(3-METHYLPHENYL)PROPIONALDEHYDE
- AKOS011898120
- MFCD07772907
- DB-356417
- CS-13144
- EN300-1234536
- SCHEMBL65650
- DTXSID60440261
- CS-B1501
- 95416-60-7
- +Expand
-
- MFCD07772907
- MRAFYMRFDJVPRW-UHFFFAOYSA-N
- 1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3
- O=CCCC1C=C(C)C=CC=1
Computed Properties
- 148.088815002g/mol
- 0
- 1
- 3
- 148.088815002g/mol
- 11
- 120
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- 17.1
Experimental Properties
- 2.12650
- 17.07000
- 224.4°Cat760mmHg
- 98.8°C
- 0.972
3-(3-methylphenyl)propanal Price
3-(3-methylphenyl)propanal Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 2-Iodoxybenzoic acid Solvents: Tetrahydrofuran ; 5 h, reflux
Reference
- Lewis Acid Catalyzed Cyclizations of Epoxidized Baylis-Hillman Products: A Straightforward Synthesis of Octahydro-benzo[e]azulenesEuropean Journal of Organic Chemistry, 2015, 2015(24), 5453-5463,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 0 °C → rt; 3 h, rt
Reference
- Preparation of sulfonylaminophenylpropanoic acid derivatives as Nrf2 regulators, World Intellectual Property Organization, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Tetrabutylammonium chloride Solvents: Dimethylformamide ; 10 min, rt
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
1.2 Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 18 h, 30 °C
Reference
- Asymmetric synthesis of 3-oxa-15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin and its neuroprotective analogue 15-deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin based on the conjugate addition-azoalkene-asymmetric olefination strategyChemistry - A European Journal, 2007, 13(6), 1784-1795,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C; 40 °C → rt
1.2 Solvents: Water ; 0 °C
1.2 Solvents: Water ; 0 °C
Reference
- Synthesis and in vitro antiproliferative activity of C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines as potent Hsp90 inhibitorsBioorganic & Medicinal Chemistry Letters, 2017, 27(2), 237-241,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 12 h, 40 °C
Reference
- Preparation of pyrrolo-pyrimidine derivatives as anticancer agents, Korea, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Tetrahydrofuran ; rt; 16 h, rt
Reference
- Intramolecular, Interrupted Homo-Nazarov Cascade Biscyclizations to Angular (Hetero)Aryl-Fused PolycyclesChemistry - A European Journal, 2022, 28(52),,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; rt; 2 h, rt
Reference
- Asymmetric Synthesis of Structurally Sophisticated Spirocyclic Pyrano[2,3-c]pyrazole Derivatives Bearing a Chiral Quaternary Carbon CenterOrganic Letters, 2022, 24(29), 5474-5479,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Benzyltriethylammonium chloride , Sodium bicarbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 5 h, 50 °C
Reference
- Nickel-catalyzed reductive defluorination of iodo allylic gem-difluorides: allenyl monofluoride synthesisChemical Communications (Cambridge, 2022, 58(12), 1970-1973,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ; 0 °C; 0 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Reference
- Access to Trisubstituted Fluoroalkenes by Ruthenium-Catalyzed Cross-MetathesisAdvanced Synthesis & Catalysis, 2021, 363(8), 2140-2147,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Dess-Martin periodinane Catalysts: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 20 h, rt
Reference
- Preparation of phenylalkyl pyridinyl alkynes for treating gestroesophageal reflux disease (GERD), World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Bronsted Acid-Catalyzed in situ Formation of Acyclic Tertiary Enamides and Its Application to the Preparation of Diverse Nitrogen-Containing Heterocyclic CompoundsOrganic Letters, 2023, 25(32), 5929-5934,
Synthetic Circuit 13
Reaction Conditions
Reference
- Preparation of tetrahydropyrazolopyridines as orexin receptor antagonists., World Intellectual Property Organization, , ,
Synthetic Circuit 14
Reaction Conditions
Reference
- Synthesis and biological activity of new 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) synthase inhibitors: 2-oxetanones with a side chain mimicking the folded structure of 1233AChemical & Pharmaceutical Bulletin, 1994, 42(3), 512-20,
Synthetic Circuit 15
Reaction Conditions
Reference
- Palladium-catalyzed arylation of allylic alcohols: highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcoholsTetrahedron Letters, 1991, 32(19), 2121-4,
Synthetic Circuit 16
Reaction Conditions
Reference
- Palladium-catalyzed vinylation of organic halides under solid-liquid phase transfer conditionsJournal of the Chemical Society, 1984, (19), 1287-9,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , N,N′-[Propylidenebis(3-methyl-1H-indole-2,7-diyl)]bis[4-[(11bS)-dinaphtho[2,1-d:… (compound with Rh) Solvents: Dichloromethane ; 72 h, 20 bar, rt
Reference
- Beyond Classical Reactivity Patterns: Hydroformylation of Vinyl and Allyl Arenes to Valuable β- and γ-Aldehyde Intermediates Using Supramolecular CatalysisJournal of the American Chemical Society, 2014, 136(23), 8418-8429,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Sodium dodecylbenzenesulfonate , Benzenesulfonic acid, 2-[[bis[2-(diphenylphosphino)ethyl]amino]carbonyl]-, sodiu… Solvents: Toluene , Water ; 36 h, 4 MPa, 60 °C
Reference
- Synthesis of rac-α-aryl propionaldehydes via branched-selective hydroformylation of terminal arylalkenes using water-soluble Rh-PNP catalystChinese Chemical Letters, 2022, 33(2), 830-834,
Synthetic Circuit 19
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]dirhodium , (R,R)-Ph-BPE Solvents: Toluene ; 15 h, 80 °C
Reference
- Accessible protocol for asymmetric hydroformylation of vinylarenes using formaldehydeOrganic & Biomolecular Chemistry, 2015, 13(16), 4632-4636,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium Solvents: Toluene , Water ; 3 MPa, rt → 50 °C; 24 h, 50 °C
Reference
- Phosphorus coordinated Rh single-atom sites on nanodiamond as highly regioselective catalyst for hydroformylation of olefinsNature Communications, 2021, 12(1),,
3-(3-methylphenyl)propanal Raw materials
3-(3-methylphenyl)propanal Preparation Products
3-(3-methylphenyl)propanal Related Literature
-
1. Front cover
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Guillaume Stirnemann,Santiago Romero-Vargas Castrillón,Peter J. Rossky,Pablo G. Debenedetti,Damien Laage Phys. Chem. Chem. Phys., 2011,13, 19911-19917
-
Batakrishna Jana,Atanu Biswas,Saswat Mohapatra,Abhijit Saha Chem. Commun., 2014,50, 11595-11598
-
Phonpimon Wongmahasirikun Dalton Trans., 2020,49, 8460-8471
-
Hidetoshi Kawai,Masakazu Ohkita,Kenshu Fujiwara,Takanori Suzuki Chem. Commun., 2013,49, 10352-10354
-
Noorbasha N. Meeravali,R. Manjusha,Sunil Jai Kumar J. Anal. At. Spectrom., 2014,29, 2168-2175
-
Udita Bhattacharjee,Subhajit Bhowmik,Shuvajit Ghosh,Surendra K. Martha Sustainable Energy Fuels, 2023,7, 2321-2338
-
Yuto Kimura,Daisuke Uraguchi,Takashi Ooi Org. Biomol. Chem., 2021,19, 1744-1747
Recommended suppliers
Amadis Chemical Company Limited
(CAS:95416-60-7)3-(3-methylphenyl)propanal
99%
10g
1655.0